6-Isopropylnicotinic acid

Catalog No.
S3482391
CAS No.
886214-81-9
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Isopropylnicotinic acid

CAS Number

886214-81-9

Product Name

6-Isopropylnicotinic acid

IUPAC Name

6-propan-2-ylpyridine-3-carboxylic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h3-6H,1-2H3,(H,11,12)

InChI Key

XVWRBXILGFEMKA-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=C(C=C1)C(=O)O

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=O)O

6-Isopropylnicotinic acid is a derivative of nicotinic acid, characterized by the presence of an isopropyl group attached to the nitrogen-containing aromatic ring. Its chemical formula is C₉H₁₁NO₂, and it features a pyridine ring with a carboxylic acid functional group. This compound exhibits properties that make it of interest in various fields, including medicinal chemistry and agricultural science.

  • Acid-Base Reactions: As a carboxylic acid, it can donate a proton to bases, forming salts.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Reduction Reactions: The carboxylic group can be reduced to an alcohol or aldehyde under appropriate conditions.
  • Substitution Reactions: The aromatic nature allows for electrophilic substitution reactions on the pyridine ring, potentially leading to various derivatives.

6-Isopropylnicotinic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Studies suggest that it may possess antibacterial effects against certain pathogens.
  • Neuroprotective Effects: Its structural similarity to nicotinic compounds indicates potential neuroprotective roles, possibly influencing neurotransmitter systems.
  • Anti-inflammatory Activity: Preliminary research points to its ability to modulate inflammatory responses in biological systems.

Several methods exist for synthesizing 6-Isopropylnicotinic acid:

  • From Nicotinic Acid: The introduction of an isopropyl group can be achieved through alkylation reactions using isopropyl halides in the presence of a base.
  • Via Grignard Reagents: Reacting nicotinic acid derivatives with Grignard reagents followed by hydrolysis can yield 6-Isopropylnicotinic acid.
  • Catalytic Methods: Transition metal-catalyzed reactions may also facilitate the formation of this compound from simpler precursors.

6-Isopropylnicotinic acid has several applications, including:

  • Pharmaceuticals: It may serve as a lead compound in drug development due to its biological activities.
  • Agricultural Chemicals: Its properties could be harnessed in the formulation of agrochemicals or pesticides.
  • Research Tools: It can be used in biochemical assays and studies exploring nicotinic pathways.

Interaction studies involving 6-Isopropylnicotinic acid have highlighted its potential effects on various biological targets:

  • Receptor Interactions: Research indicates that it may interact with nicotinic acetylcholine receptors, influencing synaptic transmission.
  • Enzyme Inhibition: It has been evaluated for its ability to inhibit specific enzymes related to inflammation and microbial resistance.

Similar Compounds

When comparing 6-Isopropylnicotinic acid to similar compounds, several notable derivatives emerge:

Compound NameSimilarity IndexUnique Features
2-Pyridinecarboxylic acid0.90Lacks isopropyl substituent; simpler structure
3-Pyridinecarboxylic acid0.86Different positional isomer; varying biological activity
4-Pyridinecarboxylic acid0.85Another positional isomer; distinct pharmacological profile
Nicotinic acid0.83Parent compound; lacks isopropyl group

Each of these compounds shares structural similarities but varies significantly in terms of biological activity and chemical behavior, making 6-Isopropylnicotinic acid unique within this class.

XLogP3

1.5

Dates

Modify: 2023-07-26

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